Salvianolic acid Y

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

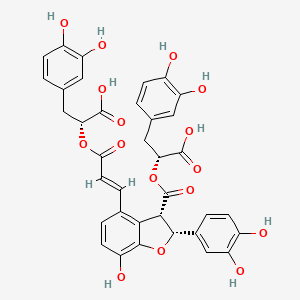

Molecular Formula |

C36H30O16 |

|---|---|

Molecular Weight |

718.6 g/mol |

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32+/m1/s1 |

InChI Key |

SNKFFCBZYFGCQN-XPZHUPJQSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Salvianolic Acid Y: A Technical Whitepaper on its Discovery, Isolation, and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly found in the genus Salvia, are the subject of extensive research due to their wide-ranging pharmacological activities, including potent antioxidant and cardioprotective effects. While salvianolic acids A and B have been extensively studied, recent phytochemical investigations have led to the discovery of novel derivatives. This technical guide focuses on Salvianolic acid Y, a newly identified phenolic acid isolated from Salvia officinalis. First reported in 2015, this compound has demonstrated significant neuroprotective properties, warranting a detailed exploration of its discovery, isolation, and biological activity. This document provides a comprehensive overview of the current knowledge on this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the dried roots of Salvia officinalis, commonly known as sage.[1] It was identified as a new phenolic acid that shares the same planar structure as the well-known salvianolic acid B.[1] The complete structural and stereochemical characterization of this compound was achieved through a combination of spectroscopic and chemical methods.

The elucidation of its complex structure was accomplished using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1] The stereochemistry of the molecule was determined using circular dichroism (CD) experiments.[1] This comprehensive analytical approach established the unique spatial arrangement of this compound.

Based on its structural similarity to salvianolic acid B, a biosynthetic pathway for this compound has been proposed.[1]

Experimental Protocols

General Extraction and Isolation of Phenolic Acids from Salvia officinalis

While the primary discovery paper for this compound does not provide a detailed, step-by-step extraction protocol, a general methodology for the extraction of phenolic acids from Salvia officinalis can be outlined based on common phytochemical practices.

Materials and Equipment:

-

Dried and powdered roots of Salvia officinalis

-

Solvents: 70% ethanol, methanol, ethyl acetate, n-hexane

-

Rotary evaporator

-

Chromatography columns (e.g., macroporous resin, Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) system

-

Freeze-dryer

Protocol:

-

Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on polarity. The aqueous layer, containing the water-soluble phenolic acids, is retained.

-

Column Chromatography: The aqueous fraction is subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water. Fractions are collected and monitored by HPLC.

-

Purification: Fractions containing the target compounds are further purified using repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield the pure compound.

-

Lyophilization: The purified this compound is freeze-dried to obtain a stable powder.

In Vitro Neuroprotection Assay

The neuroprotective effect of this compound was evaluated against hydrogen peroxide (H₂O₂)-induced injury in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.[1]

Cell Culture and Treatment:

-

PC12 cells were cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.

-

After 24 hours of incubation, the cells were pre-treated with different concentrations of this compound or salvianolic acid B for 4 hours.

-

Subsequently, H₂O₂ (final concentration of 250 µM) was added to the wells (excluding the control group) and incubated for another 24 hours.

Cell Viability Assay (MTT Assay):

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Cell viability was calculated as a percentage of the control group. The protection rate was calculated based on the increase in cell viability in the presence of the compound compared to H₂O₂ treatment alone.

Quantitative Data

The neuroprotective activity of this compound was quantified and compared to that of salvianolic acid B. The results are summarized in the table below.

| Compound | Protection Rate against H₂O₂-induced Injury in PC12 cells |

| This compound | 54.2% [1] |

| Salvianolic acid B | 35.2%[1] |

Table 1: Comparative neuroprotective effects of this compound and Salvianolic acid B.

Proposed Neuroprotective Signaling Pathway

The precise signaling pathway through which this compound exerts its neuroprotective effects has not yet been elucidated. However, based on the known mechanisms of other salvianolic acids, a plausible pathway can be proposed. Salvianolic acids A and B have been shown to exert neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt signaling pathway and the upregulation of antioxidant defense systems.[2] The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.

Conclusion and Future Directions

This compound is a promising new addition to the family of salvianolic acids, exhibiting superior neuroprotective activity in vitro compared to its well-studied analogue, salvianolic acid B. The successful isolation and structural elucidation of this compound open up new avenues for research into its therapeutic potential.

Future research should focus on:

-

Detailed Pharmacological Studies: In-depth in vivo studies are required to validate the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action.

-

Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to assess its drug-like potential.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound and the creation of structural analogues could lead to the discovery of even more potent neuroprotective agents.

This technical guide provides a foundational understanding of this compound for the scientific community. Continued research into this novel natural product holds the potential for the development of new therapeutic strategies for a range of neurological disorders.

References

chemical structure elucidation of Salvianolic acid Y

An In-depth Technical Guide on the Chemical Structure Elucidation of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a phenolic acid isolated from Salvia officinalis. The document details the experimental methodologies employed for its isolation, purification, and structural determination, presenting all quantitative data in a clear, tabular format. Furthermore, key experimental workflows and structural correlations are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a naturally occurring phenolic acid that has demonstrated protective effects against hydrogen peroxide-induced cell injury. Structurally, it shares the same planar skeleton as the well-known salvianolic acid B. The definitive determination of its chemical architecture was accomplished through a combination of spectroscopic and chemical techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Circular Dichroism (CD), and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Purification

This compound was isolated from the water extract of Salvia officinalis. The purification process involved a multi-step chromatographic approach to separate the compound from the complex plant matrix.

Experimental Protocol: Isolation and Purification

The isolation and purification of this compound were performed as follows:

-

Extraction: The initial plant material was extracted with water.

-

Column Chromatography: The aqueous extract was subjected to repeated column chromatography.

-

Sephadex LH-20 Column Chromatography: This step was utilized for initial fractionation of the extract.

-

ODS Column Chromatography: Further separation was achieved using an octadecylsilane (ODS) reversed-phase column.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification to yield pure this compound was accomplished using preparative reversed-phase HPLC.

Workflow for this compound Elucidation.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound was heavily reliant on a suite of spectroscopic and spectrometric analyses.

Experimental Protocols: Spectroscopic and Spectrometric Analyses

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS spectra were acquired to determine the accurate molecular weight and elemental composition of the compound.

-

Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded to identify the chromophoric systems present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the functional groups present in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (¹H-¹H COSY, HMQC, HMBC) NMR spectra were recorded on a 400 MHz spectrometer using methanol-d4 as the solvent. These experiments were crucial for determining the carbon-hydrogen framework and the connectivity between different parts of the molecule.

-

Circular Dichroism (CD): CD spectroscopy was used to investigate the stereochemistry of the molecule.

Quantitative Data Summary

The key quantitative data obtained from the spectroscopic and spectrometric analyses are summarized in the tables below.

Table 1: HRESI-MS, UV, and IR Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C₃₆H₃₀O₁₆ |

| HRESI-MS ([M-H]⁻) | m/z 717.1338 |

| UV λmax (nm) | 207, 255, 289, 307 |

| IR νmax (cm⁻¹) | 3357 (hydroxyl), 1721 (carbonyl), 1611, 1527, 1448 (aromatic ring) |

Table 2: ¹H and ¹³C NMR Data for this compound (400 MHz, methanol-d₄)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 2 | 5.90, d (9.2) | 87.0 |

| 3 | 4.77, d (9.2) | 54.1 |

| 4 | 6.84, s | 114.9 |

| 5 | 6.80, d (8.0) | 117.8 |

| 6 | 6.69, d (8.0) | 116.3 |

| 7 | - | 145.4 |

| 8 | - | 129.5 |

| 9 | - | 146.0 |

| 7' | 7.61, d (15.9) | 147.2 |

| 8' | 6.39, d (15.9) | 115.1 |

| 9' | - | 168.9 |

| 1'' | - | 128.4 |

| 2'' | 6.96, d (1.9) | 116.6 |

| 3'' | - | 145.9 |

| 4'' | - | 145.2 |

| 5'' | 6.72, d (8.1) | 116.1 |

| 6'' | 6.64, dd (8.1, 1.9) | 118.0 |

| 7''a | 2.99, dd (14.3, 8.7) | 38.1 |

| 7''b | 2.90, dd (14.3, 5.0) | |

| 8'' | 5.11, dd (8.7, 5.0) | 75.1 |

| 9'' | - | 174.1 |

| 1''' | - | 128.3 |

| 2''' | 6.68, d (2.0) | 116.4 |

| 3''' | - | 145.8 |

| 4''' | - | 145.0 |

| 5''' | 6.66, d (8.0) | 116.0 |

| 6''' | 6.54, dd (8.0, 2.0) | 117.4 |

| 7'''a | 3.13, dd (14.3, 4.4) | 38.0 |

| 7'''b | 3.02, dd (14.3, 8.9) | |

| 8''' | 5.29, dd (8.9, 4.4) | 76.9 |

| 9''' | - | 173.3 |

| 1'''' | - | 128.5 |

| 2'''' | 6.97, d (2.0) | 116.7 |

| 3'''' | - | 146.1 |

| 4'''' | - | 145.3 |

| 5'''' | 6.73, d (8.1) | 116.2 |

| 6'''' | 6.65, dd (8.1, 2.0) | 122.1 |

Structure Confirmation and Connectivity

The planar structure of this compound was confirmed to be identical to that of salvianolic acid B through detailed analysis of 2D NMR data. Key correlations from ¹H-¹H COSY and HMBC experiments established the connectivity of the different structural fragments.

Key 2D NMR Correlations in this compound.

The stereochemistry of this compound was investigated using Circular Dichroism (CD) spectroscopy, which, in conjunction with the coupling constant between H-2 and H-3 (J = 9.2 Hz), suggested a cis relationship for these protons.

Conclusion

The structure of this compound was unequivocally determined as a C₃₆H₃₀O₁₆ molecule with the same planar structure as salvianolic acid B. This was achieved through a systematic approach involving isolation by multi-step chromatography and comprehensive analysis using HRESI-MS, UV, IR, and extensive 1D and 2D NMR spectroscopy. The stereochemical aspects were further investigated using circular dichroism. The detailed experimental protocols and tabulated quantitative data provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, analytical chemistry, and drug development.

An In-depth Technical Guide on the Core Biosynthesis Pathway of Salvianolic Acid Y in Salvia officinalis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthesis pathway of salvianolic acid Y in Salvia officinalis has not been fully elucidated. The information presented herein is based on the established biosynthesis of related phenolic acids in the Salvia genus, particularly in Salvia miltiorrhiza, and the structural relationship between this compound and other salvianolic acids.

Introduction

Salvia officinalis (common sage) is a well-known medicinal herb rich in a variety of bioactive secondary metabolites, including a class of water-soluble polyphenolic compounds known as salvianolic acids. These compounds, particularly salvianolic acids A and B, have garnered significant attention for their potent antioxidant, anti-inflammatory, and cardioprotective properties[1][2][3]. This compound, a compound isolated from Salvia officinalis, shares the same planar structure as the well-studied salvianolic acid B[4]. Despite its potential pharmacological significance, the precise biosynthetic route to this compound within S. officinalis remains an area of active investigation. This technical guide aims to provide a comprehensive overview of the putative biosynthesis pathway of this compound, drawing upon the current understanding of phenolic acid metabolism in the Salvia genus.

General Biosynthesis of Phenolic Acids in Salvia

The biosynthesis of salvianolic acids is a complex process that integrates two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway[5][6]. These pathways provide the necessary precursors that converge to form rosmarinic acid, a key intermediate in the formation of more complex salvianolic acids[7][8].

-

Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into 4-coumaroyl-CoA.

-

Tyrosine-Derived Pathway: Concurrently, the amino acid L-tyrosine is converted to 4-hydroxyphenyllactate through the action of tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR).

The final step in rosmarinic acid synthesis involves the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactate (danshensu), a derivative of 4-hydroxyphenyllactate. This reaction is catalyzed by rosmarinic acid synthase (RAS).

Putative Biosynthesis Pathway of this compound

This compound was first isolated from Salvia officinalis and identified as having the same molecular formula (C36H30O16) and planar structure as salvianolic acid B[4]. Salvianolic acid B is a tetramer formed from three molecules of danshensu and one molecule of caffeic acid[9][10]. It is widely accepted that salvianolic acid B is synthesized from the dimerization of rosmarinic acid[7][11]. Given the structural identity, it is proposed that this compound is a stereoisomer of salvianolic acid B and thus follows the same biosynthetic route[4].

The proposed pathway involves the oxidative coupling of two rosmarinic acid molecules. This reaction is thought to be catalyzed by enzymes such as laccases or peroxidases, leading to the formation of intermediates like salvianolic acid K, which are then further processed to yield the final salvianolic acid B/Y structure[7][8][12].

Quantitative Data on Salvianolic Acids in Salvia officinalis

While extensive quantitative data for this compound in S. officinalis is not available, studies have quantified other related salvianolic acids and precursors. This data provides a basis for understanding the general capacity of the plant to produce these compounds.

| Compound | Plant Part | Extraction Method | Concentration | Reference |

| Salvianolic Acid | Leaves | Ethanolic Extract | 6.27 mg/g | [13] |

| Rosmarinic Acid | Leaves | Ethanolic Extract | 7.85 mg/g | [13] |

| Salvianolic Acid B | Leaves | Aqueous Extract | Detected | [14] |

| Salvianolic Acid K | Leaves | Aqueous Extract | Detected | [14] |

| Rosmarinic Acid | Leaves | Aqueous Extract ('Icterina') | 52.7 ± 0.5 µg/mg | [14][15] |

Experimental Protocols

The analysis of this compound and related compounds typically involves solvent extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common analytical technique.

General Protocol for Extraction and Quantification of Salvianolic Acids

-

Sample Preparation:

-

Collect and freeze-dry plant material (e.g., leaves of S. officinalis).

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

-

Add 25 mL of 70-75% methanol (or another suitable solvent).[16]

-

Perform ultrasound-assisted extraction for 30-45 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under reduced pressure or use directly for analysis.

-

-

HPLC-DAD Analysis:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used[16][17].

-

Mobile Phase: A gradient elution is commonly employed using:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 281 nm or 286 nm for salvianolic acids[16][17][18].

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a certified standard of the target salvianolic acid. Calculate the concentration in the sample based on the peak area.

-

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 3. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis-based metabolomics analysis reveals chemical diversity between two Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]

- 9. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]

- 10. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination and biosynthesis of multiple salvianolic acids in hairy roots of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcogj.com [phcogj.com]

- 14. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Determination of salvianolic acid B in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Multienzyme Cascade for Salvianolic Acid A Synthesis from l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

Salvianolic Acid Y: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a naturally occurring phenolic acid isolated from Salvia officinalis. It has garnered significant interest within the scientific community due to its potent neuroprotective properties. Structurally, it is an epimer of the well-studied Salvianolic acid B, sharing the same planar structure but exhibiting distinct stereochemistry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its likely mechanism of action based on current research.

Physical and Chemical Properties

This compound is a white, amorphous powder. While comprehensive data on all its physical constants are still under investigation, the following properties have been determined:

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₀O₁₆ | [1] |

| Molecular Weight | 718.6 g/mol | |

| Appearance | White, amorphous powder | [1] |

| Optical Activity | [α]D¹⁰ –42° (c 0.87, CH₃OH) | [1] |

| UV Absorption Maxima (in Methanol) | 207, 255, 289, 307 nm | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. A clear solution of ≥ 1.25 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | |

| CAS Number | 1638738-76-7 |

Note: Data such as melting point and boiling point have not yet been reported in the literature.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation of this compound from a water extract of Salvia officinalis (danshen) has been described. The process involves multiple chromatographic steps to achieve a high-purity compound.

Methodology:

-

Initial Extraction: A water extract of Salvia officinalis is prepared.

-

Sephadex LH-20 Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column for initial fractionation.

-

ODS Column Chromatography: Fractions containing salvianolic acids are further purified using an ODS (octadecylsilane) column.

-

Preparative RP-HPLC: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Structural Elucidation

The chemical structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques.

Methodology:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (¹H-¹H COSY, HMQC, and HMBC) Nuclear Magnetic Resonance spectroscopy were employed to elucidate the planar structure and assign proton and carbon signals. The ¹H-NMR and ¹³C-NMR chemical shifts of this compound are reported to be similar to those of Salvianolic acid B.[1]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) in negative ion mode was used to determine the exact molecular formula (C₃₆H₃₀O₁₆) based on the m/z value of the [M−H]⁻ ion (717.1338).[1]

-

Circular Dichroism (CD) Spectroscopy: CD experiments were crucial in determining the stereochemistry of the molecule, distinguishing it as an epimer of Salvianolic acid B.[1]

In Vitro Neuroprotection Assay

The protective effect of this compound against oxidative stress-induced cell death was evaluated using a PC12 cell line, a common model for neuronal cells.

Methodology:

-

Cell Culture: PC12 cells are maintained in a suitable culture medium at 37 °C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. They are pre-treated with 10 µM this compound for 6 hours.

-

Induction of Oxidative Stress: Following pre-treatment, the cells are co-cultured with 400 μM hydrogen peroxide (H₂O₂) for 1 hour to induce oxidative damage.

-

Cell Viability Assessment: Cell survival is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured at 570 nm.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated significant neuroprotective activity, showing a higher potency than its epimer, Salvianolic acid B. In a PC12 cell model of hydrogen peroxide-induced injury, this compound protected 54.2% of the cells from injury, compared to 35.2% protection by Salvianolic acid B.[1]

While the precise signaling pathways modulated by this compound are still under active investigation, the extensive research on the closely related and structurally similar Salvianolic acid B provides strong indications of its likely mechanism of action. It is hypothesized that this compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular survival, antioxidant response, and inflammation.

Putative Signaling Pathways

The neuroprotective effects of this compound are likely mediated through the activation of pro-survival and antioxidant pathways. Based on studies of Salvianolic acid B in similar models, the PI3K/Akt and Nrf2 pathways are strong candidates:

-

PI3K/Akt Pathway: This is a critical pathway in promoting cell survival and inhibiting apoptosis. Activation of Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby preventing cell death.

-

Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Conclusion

This compound is a promising natural compound with potent neuroprotective properties that surpass those of its well-known epimer, Salvianolic acid B. This technical guide summarizes the current knowledge of its physicochemical characteristics and provides an overview of the experimental methodologies for its study. While further research is needed to fully elucidate its physical constants and the specific signaling pathways it modulates, the existing data strongly suggest its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases and conditions involving oxidative stress.

References

An In-depth Technical Guide to the Solubility and Stability of Salvianolic Acid Y

Disclaimer: Scientific literature extensively covers the characteristics of various salvianolic acids, particularly Salvianolic acid B. However, specific research on Salvianolic acid Y is limited. A study has reported the isolation of this compound from Salvia officinalis, noting it shares the same planar structure and molecular formula (C₃₆H₃₀O₁₆) as Salvianolic acid B[1]. Given this structural similarity and the scarcity of data for this compound, this guide will utilize the comprehensive data available for Salvianolic acid B as a predictive framework for understanding the solubility and stability of this compound. Researchers should validate these characteristics for this compound in their specific applications.

Introduction

Salvianolic acids are a class of water-soluble polyphenolic compounds derived from the roots and rhizomes of Salvia miltiorrhiza (Danshen) and other Salvia species. They are recognized for their potent antioxidant and various therapeutic properties[2][3]. This guide focuses on the physicochemical properties of this compound, leveraging data from its close structural analog, Salvianolic acid B, to provide researchers, scientists, and drug development professionals with a thorough understanding of its solubility and stability profiles. Understanding these characteristics is critical for developing effective extraction, formulation, and delivery strategies.

Solubility Characteristics

Salvianolic acids are generally characterized by their good water solubility[2]. The solubility of these compounds is influenced by the solvent, pH, and temperature.

The following table summarizes the reported solubility of Salvianolic acid B in various solvents, which can be used as an estimate for this compound.

| Solvent | Reported Solubility | Reference |

| Water | ≥ 5 mg/mL | |

| Water | 50 mg/mL (with ultrasonic and pH adjustment to 3 with HCl) | [4] |

| DMSO | 25 mg/mL (with ultrasonic; hygroscopic DMSO can impact solubility) | [4] |

| DMSO | 99 mg/mL | [5] |

| Ethanol | ≥ 36.7 mg/mL (for Salvianolic acid C) | [6] |

Note: The solubility of salvianolic acids can be enhanced by adjusting the pH and using co-solvents or complexing agents. The presence of multiple hydroxyl and carboxylic acid groups contributes to their aqueous solubility.

A standardized method for determining the solubility of a salvianolic acid is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (or a suitable standard like Salvianolic acid B)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

-

The solubility is expressed in mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability Characteristics

The stability of salvianolic acids is a critical factor for their therapeutic application, as they are susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and oxygen.

Salvianolic acid B is more stable in acidic conditions and degrades as the pH increases, particularly in neutral to alkaline environments[4][7]. The degradation often involves the hydrolysis of ester bonds[8].

pH Stability Profile of Salvianolic Acid B:

| pH | Stability | Reference |

| 1.5 | Stable for 30 hours in buffered phosphate solution | [4] |

| 3.0 | Stable for 30 hours in buffered phosphate solution | [4] |

| 4.0 | Maximum stability observed | [9] |

| 5.0 | Stable for 30 hours in buffered phosphate solution | [4] |

| > 7.0 | Stability decreases with increasing pH | [4] |

The degradation of Salvianolic acid B is highly dependent on temperature. It is relatively stable at lower temperatures but degrades rapidly at elevated temperatures[4][10].

Temperature Stability Profile of Salvianolic Acid B in Aqueous Solution:

| Temperature (°C) | Stability | Reference |

| 4 | Stable for 30 hours | [4][7] |

| 25 | Decomposition occurs automatically | [4] |

| 37, 65, 100 | Degradation is enhanced | [4] |

| 40 | Stable for 6 months in solid state when packaged in aluminum foil bags | [8][11] |

| 60 | Degradation observed in solid state under open exposure | [8][11] |

Phenolic compounds like salvianolic acids are known to be sensitive to light and oxidation[8]. Forced degradation studies on Salvianolic acid A have shown rapid degradation in the presence of hydrogen peroxide[9]. It is recommended to store solutions of salvianolic acids protected from light and in an inert atmosphere if possible.

The degradation of Salvianolic acid B can follow complex pathways, leading to the formation of other salvianolic acids and smaller phenolic compounds. The degradation process is thought to be a consecutive two-step reaction[12].

Proposed Degradation Pathway of Salvianolic Acid B:

Caption: Proposed two-step degradation pathway of Salvianolic Acid B.

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound solution of known concentration

-

HCl (for acidic degradation)

-

NaOH (for basic degradation)

-

H₂O₂ (for oxidative degradation)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or MS detector

Procedure:

-

Acidic Degradation: Mix the this compound solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 60 °C) for a set time. Neutralize the solution before HPLC analysis.

-

Basic Degradation: Mix the this compound solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M). Incubate at room temperature for a set time. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Mix the this compound solution with a suitable concentration of H₂O₂ (e.g., 3%). Incubate at room temperature for a set time.

-

Thermal Degradation: Expose the this compound solution to a high temperature (e.g., 80 °C) for a set time.

-

Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

-

Analysis: At specified time points, withdraw samples, quench the degradation reaction if necessary, and analyze by a stability-indicating HPLC method to determine the remaining percentage of this compound and identify any degradation products.

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways

Salvianolic acids exert their biological effects by modulating various signaling pathways. While specific pathways for this compound are yet to be elucidated, the known targets of Salvianolic acid B provide a strong indication of its potential mechanisms of action.

Salvianolic acid B has been shown to interact with pathways involved in oxidative stress, inflammation, and cell survival. For example, it can activate the Nrf2-mediated antioxidant pathway, which is crucial for cellular protection against oxidative damage[13]. It has also been shown to inhibit the TGF-β1/Smads and NF-κB signaling pathways, which are involved in inflammation and fibrosis.

Simplified Diagram of Nrf2 Activation by Salvianolic Acid:

Caption: Proposed Nrf2-mediated antioxidant pathway activated by this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on the available data for its close structural analog, Salvianolic acid B. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. It is evident that while this compound holds therapeutic promise, its stability, particularly in aqueous solutions at neutral to alkaline pH and elevated temperatures, presents a significant challenge for formulation development. Future research should focus on elucidating the specific properties of this compound and developing stabilization strategies to enhance its therapeutic potential.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterisation of the degradation of salvianolic acid B using an on-line spectroscopic analysis system and multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvianolic acid B protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Novel Compounds from Salvia Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Salvia, one of the largest in the Lamiaceae family, has been a cornerstone of traditional medicine for centuries. Modern phytochemical research has unveiled a vast and diverse arsenal of bioactive compounds within these plants, primarily terpenoids and phenolic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of novel compounds from Salvia species, with a focus on their cytotoxic, antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the molecular mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various compounds isolated from different Salvia species. The data is presented to facilitate comparison and aid in the identification of promising lead compounds for further investigation.

Cytotoxic Activity

The cytotoxic potential of novel Salvia compounds against various cancer cell lines is a significant area of research. Diterpenoids, in particular, have demonstrated potent activity.

| Compound | Salvia Species | Cancer Cell Line | IC50 Value | Reference(s) |

| Cryptotanshinone | Salvia miltiorrhiza | Rh30 (Rhabdomyosarcoma) | ~5.1 µM | [3] |

| DU145 (Prostate Cancer) | ~3.5 µM | [3] | ||

| A2780 (Ovarian Cancer) | 11.39 µM (24h), 8.49 µM (48h) | [4] | ||

| B16 (Melanoma) | 12.37 µM | [5] | ||

| B16BL6 (Melanoma) | 8.65 µM | [5] | ||

| Tanshinone IIA | Salvia miltiorrhiza | MCF-7 (Breast Cancer) | 0.25 µg/mL | [6][7][8] |

| MDA-MB-231 (Breast Cancer) | 0.25 µg/mL | [6] | ||

| Salvipisone | Salvia sclarea | HL-60 (Leukemia) | 0.6-7.7 µg/mL (2.0-24.7 µM) | [9] |

| NALM-6 (Leukemia) | 0.6-7.7 µg/mL (2.0-24.7 µM) | [9] | ||

| Aethiopinone | Salvia sclarea | HL-60 (Leukemia) | 0.6-7.7 µg/mL (2.0-24.7 µM) | [9] |

| NALM-6 (Leukemia) | 0.6-7.7 µg/mL (2.0-24.7 µM) | [9] | ||

| Sclareol | Salvia sclarea | H1688 (Small Cell Lung Cancer) | 42.14 µM (24h) | [10][11] |

| H146 (Small Cell Lung Cancer) | 69.96 µM (24h) | [10][11] | ||

| MG63 (Osteosarcoma) | 65.2 µM (12h) | [12] | ||

| MCF-7 (Breast Cancer) | 31.11 µM (24h), 27.65 µM (48h) | [13] | ||

| Carnosol | Salvia officinalis (Rosemary) | MCF-7 (Breast Cancer) | 82 µM | [1] |

Anti-inflammatory Activity

Several compounds from Salvia species exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

| Compound | Activity | Assay/Cell Line | IC50 Value | Reference(s) |

| Carnosol | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 9.4 µM | [1][14] |

| 5-LOX Inhibition | Cell-free assay | 0.3 µM | [15] | |

| mPGES-1 Inhibition | Cell-free assay | 10.9 µM | [15] | |

| Luteolin | TNF-α Release Inhibition | LPS-stimulated RAW 264.7 macrophages | < 1 µM | [16] |

| IL-6 Release Inhibition | LPS-stimulated RAW 264.7 macrophages | < 1 µM | [16] | |

| Ursolic Acid | IL-17 Production Inhibition | Th17 cells | 0.56 ± 0.1 µM | [11] |

| Salvianolic Acid B | NO Production Inhibition | Rabbit thoracic aortic rings | - | [17] |

| Neo-clerodane Diterpenoids (compounds 5, 7, 10) | NO Production Inhibition | LPS-induced RAW 264.7 macrophages | 3.29 - 6.65 µM | [10] |

Antioxidant Activity

The antioxidant capacity of Salvia compounds is often evaluated by their ability to scavenge free radicals, such as DPPH and ABTS.

| Compound/Extract | Salvia Species | Assay | IC50 Value | Reference(s) |

| Rosmarinic Acid | Salvia officinalis | DPPH | - | [18] |

| ABTS | - | [18] | ||

| Apigenin | - | DPPH | 8.5 µM | [1] |

| Apigenin | - | ABTS | 344 µg/mL | [2] |

| Salvia officinalis extract | Salvia officinalis | DPPH | - | [3] |

| Salvia species extracts | Various | DPPH | 2.49 to 7.71 µg/mL | [3] |

Antimicrobial Activity

Essential oils and isolated compounds from Salvia have demonstrated significant activity against a range of microbial pathogens.

| Compound/Extract | Salvia Species | Microorganism | MIC Value | Reference(s) |

| Essential Oil | Salvia sclarea | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Klebsiella pneumonia, Pseudomonas Aeruginosa, Bacillus pumilus | 0.05% | [1] |

| Essential Oil | Salvia lavandulifolia | Staphylococcus aureus | 2.31 mg/mL | [19] |

| Essential Oil | Salvia lavandulifolia | Shigella flexneri | 9.25 mg/mL | [19] |

| Essential Oil | Salvia officinalis | Various bacteria | 4.6 to 7.5 mg/mL | [20] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

-

Solution Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Test Compound Solutions: Prepare serial dilutions of the test compound in the same solvent used for the DPPH solution.

-

Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

-

-

Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL) to a specific volume of the test compound solution (e.g., 20 µL).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The control contains the solvent instead of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: A well containing only the broth medium and the inoculum.

-

Sterility Control: A well containing only the broth medium.

-

Positive Control: A well containing a known antimicrobial agent.

-

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The assay is based on a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured spectrophotometrically at 540-550 nm.

Protocol:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Sample Collection: After the desired incubation period, collect the cell culture supernatant.

-

Standard Curve: Prepare a standard curve of sodium nitrite in the same culture medium.

-

Griess Reagent Addition: Add an equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well containing the supernatant or the nitrite standards.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The inhibition of NO production by the test compound can then be calculated.

Anti-inflammatory Activity: Cytokine ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

Principle: A sandwich ELISA involves coating a microplate with a capture antibody specific for the cytokine of interest. The sample containing the cytokine is then added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

Protocol:

-

Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the color development.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of the cytokine in the samples.

Signaling Pathways and Molecular Mechanisms

Novel compounds from Salvia species exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the putative points of intervention by Salvia compounds.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and bioactivity screening of novel compounds from Salvia species.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Several Salvia compounds have been shown to inhibit this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Conclusion

The diverse chemical scaffolds of novel compounds from Salvia species represent a rich and promising source for the discovery of new therapeutic agents. The quantitative data presented herein highlights the potent cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of these compounds. The detailed experimental protocols provide a foundation for standardized and reproducible bioactivity screening. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, offers exciting opportunities for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. Further research, including in vivo studies and clinical trials, is warranted to fully translate the therapeutic potential of these remarkable natural products.

References

- 1. ejmoams.com [ejmoams.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Saleucanes A-J, structurally diverse neo-clerodane diterpenoids from Salvia leucantha with anti-neuroinflammatory activity via TLR4/MYD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ursolic Acid Suppresses Interleukin-17 (IL-17) Production by Selectively Antagonizing the Function of RORγt Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the mechanisms underlying the therapeutic effect of Salvia miltiorrhiza in diabetic nephropathy using network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Antiovarian Cancer Mechanisms of Salvia Miltiorrhiza Bunge by Network Pharmacological Analysis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Salvianolic acid B possesses vasodilation potential through NO and its related signals in rabbit thoracic aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages [mdpi.com]

- 20. Exploring the Antiovarian Cancer Mechanisms of Salvia Miltiorrhiza Bunge by Network Pharmacological Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Investigation of Salvianolic Acid Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a phenolic acid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] While its more abundant isomer, Salvianolic acid B, has been extensively studied, this compound is emerging as a compound of interest with potentially significant pharmacological activities. This document provides a preliminary investigation into the pharmacology of this compound, drawing upon available data and comparative analysis with other well-characterized salvianolic acids to elucidate its potential therapeutic mechanisms. Due to the limited specific research on this compound, this guide integrates data from related compounds, primarily Salvianolic acid A and B, to provide a foundational understanding for future research and development.

Pharmacological Properties: A Comparative Overview

Salvianolic acids, as a class, exhibit a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, anti-fibrotic, and anti-cancer activities.[2][3] These effects are largely attributed to their polyphenolic structure, which enables them to scavenge free radicals and modulate cellular signaling pathways.[4][5]

Neuroprotective Effects

A key study directly comparing this compound with Salvianolic acid B demonstrated its superior protective effect on PC12 cells against hydrogen peroxide (H₂O₂)-induced injury.[1] This suggests that this compound is a potent neuroprotective agent, potentially through its antioxidant capacity. The protection rates were reported to be 54.2% for this compound, significantly higher than the 35.2% observed for Salvianolic acid B in the same assay.[1]

Anti-inflammatory and Antioxidant Activities

While specific anti-inflammatory mechanisms for this compound are yet to be fully elucidated, the activities of other salvianolic acids provide a likely framework. Salvianolic acid B has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.[6][7][8] It also demonstrates strong antioxidant properties by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[5][9] Given that this compound is a component of "Salvianolic acid for injection" (SAFI), which is used for its anti-inflammatory and anti-oxidative stress effects in conditions like ischemic stroke, it is plausible that it shares these mechanisms.[10]

Quantitative Pharmacological Data

Quantitative data for this compound is currently scarce in publicly available literature. To provide a reference for researchers, the following tables summarize key quantitative parameters for the more extensively studied Salvianolic acids A, B, and D. These values can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Potency of Salvianolic Acids

| Compound | Assay | Cell Line/Target | IC50/EC50 | Reference |

| Salvianolic acid A | Anti-proliferative | HeLa, DU145, H1975, A549 | 5-30 µM | [11] |

| Salvianolic acid A | 2019-nCoV Spike Pseudovirus Entry Inhibition | ACE2h cells | EC50: 11.31 µM | [11] |

| Salvianolic acid B | Anti-proliferative | MCF-7 | IC50: 4.5 mg/mL (24h) | [12] |

| Salvianolic acid B | DPPH Radical Scavenging | - | IC50: 30.9 µg/mL | [13] |

| Salvianolic acid B | 2019-nCoV Spike Pseudovirus Entry Inhibition | ACE2h cells | EC50: 6.22 µM | [11] |

Table 2: Pharmacokinetic Parameters of Salvianolic Acids in Rats

| Compound | Dose & Route | Cmax | AUC (0-t) | T1/2 (half-life) | Bioavailability | Reference |

| Salvianolic acid A | 5 mg/kg, oral | 31.53 µg/L | 105.93 µg/Lh | 1.72 h | 0.39-0.52% | [14] |

| Salvianolic acid B | 500 mg/kg, oral | 1.5 µg/mL | 582 minµg/mL | ~248 min | 2.3% | [4][15] |

| Salvianolic acid D | 4 mg/kg, oral | 333.08 µg/L | 8201.74 µg/Lh | - | 4.16% | [1][2] |

| Salvianolic acid A | 50 µg/kg, i.v. | - | - | 6.16 h | - | [14] |

| Salvianolic acid B | 100 mg/kg, i.v. | - | 5030 minµg/mL | - | - | [15] |

| Salvianolic acid D | 0.25 mg/kg, i.v. | 5756.06 µg/L (at 2 min) | 14384.38 µg/L*h | - | - | [1][2] |

Experimental Protocols

Detailed experimental protocols for this compound are not yet established in the literature. The following are generalized protocols for key assays used to characterize salvianolic acids, which can be adapted for the investigation of this compound.

In Vitro Neuroprotection Assay (PC12 Cell Model)

This protocol is based on the methodology used to assess the protective effects of this compound against oxidative stress.[1]

Objective: To determine the ability of this compound to protect neuronal-like cells from H₂O₂-induced cytotoxicity.

Materials:

-

PC12 cells (rat pheochromocytoma cell line)

-

DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)

-

Hydrogen peroxide (H₂O₂) solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control group.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 4 hours). A control group without H₂O₂ treatment should be included.

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group and determine the protective effect of this compound.

References

- 1. Pharmacokinetic study of salvianolic acid D after oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer [frontiersin.org]

- 4. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]

- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salvianolic acid B ameliorates neuroinflammation and neuronal injury via blocking NLRP3 inflammasome and promoting SIRT1 in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Some pharmacokinetic parameters of salvianolic acid A following single-dose oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Salvianolic Acid Y from Salvia officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia officinalis (common sage) is a well-known medicinal herb rich in a variety of bioactive compounds, including phenolic acids. Among these, salvianolic acids are a group of water-soluble polyphenolic compounds with significant antioxidant properties. Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis, has demonstrated protective effects against hydrogen peroxide-induced cell injury, suggesting its potential for therapeutic applications.[1][2] This document provides a detailed protocol for the extraction and preliminary purification of this compound from the leaves of Salvia officinalis. The methodology is based on established solvent extraction techniques for phenolic acids from Salvia species and purification strategies adapted from studies on related salvianolic acids.

Chemical Profile of Phenolic Acids in Salvia officinalis

The phenolic composition of Salvia officinalis can vary depending on factors such as geographical location, harvest time, and processing methods. However, several key phenolic acids are consistently identified. The table below summarizes the quantitative data for some of the major phenolic compounds found in Salvia officinalis leaves. It is important to note that the concentration of this compound can vary and may not always be explicitly quantified in all analyses.

| Phenolic Compound | Concentration Range (mg/g of dry weight) | Method of Analysis | Reference |

| Rosmarinic Acid | 10.56 - 14.27 | HPLC | [3] |

| Caffeic Acid | Not explicitly quantified, but present | HPLC | [3] |

| Salvianolic Acid B | Present, but not always quantified | HPLC-MS | [4] |

| Salvianolic Acid K | Present, but not always quantified | HPLC-MS | [5] |

| This compound | Isolated, but quantitative data is limited | HPLC-MS | [1][2] |

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a laboratory-scale procedure for the extraction and enrichment of this compound from dried Salvia officinalis leaves.

Part 1: Solvent Extraction

This part of the protocol focuses on the initial extraction of phenolic compounds from the plant material.

Materials and Reagents:

-

Dried leaves of Salvia officinalis

-

70% Ethanol (v/v) in distilled water

-

Waring blender or equivalent

-

Maceration vessel (e.g., large glass beaker or flask)

-

Shaking incubator or orbital shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried leaves of Salvia officinalis into a fine powder using a Waring blender.

-

Maceration:

-

Weigh 100 g of the powdered plant material and transfer it to a maceration vessel.

-

Add 1 L of 70% ethanol to the vessel (solid-to-solvent ratio of 1:10 w/v).

-

Seal the vessel and place it in a shaking incubator.

-

Macerate for 24 hours at room temperature with constant agitation.

-

-

Filtration:

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Wash the residue with a small volume of 70% ethanol to ensure maximum recovery of the extract.

-

Combine the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

-

The resulting aqueous extract will be used for the subsequent purification steps.

-

Part 2: Liquid-Liquid Partitioning and Preliminary Purification

This step aims to remove non-polar compounds and further enrich the salvianolic acid fraction.

Materials and Reagents:

-

Concentrated aqueous extract from Part 1

-

n-Hexane

-

Ethyl acetate

-

Separatory funnel (2 L)

-

pH meter

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

Procedure:

-

Degreasing:

-

Transfer the concentrated aqueous extract to a 2 L separatory funnel.

-

Add an equal volume of n-hexane, shake vigorously for 5 minutes, and allow the layers to separate.

-

Discard the upper n-hexane layer, which contains non-polar compounds like chlorophyll and lipids.

-

Repeat this step twice.

-

-

Acidification and Extraction:

-

Adjust the pH of the degreased aqueous extract to 2-3 with 1 M HCl.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction with ethyl acetate two more times.

-

Combine all the ethyl acetate fractions.

-

-

Back-Extraction:

-

Wash the combined ethyl acetate fractions with a 5% sodium bicarbonate solution. This will transfer the acidic phenolic compounds, including salvianolic acids, to the aqueous layer.

-

Collect the aqueous layer.

-

-

Final Concentration:

-

Acidify the bicarbonate solution to pH 2-3 with 1 M HCl.

-

Extract the acidified solution again with ethyl acetate.

-

Wash the ethyl acetate extract with distilled water to remove any remaining salts.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain the crude phenolic extract enriched with salvianolic acids.

-

Part 3: Chromatographic Purification

Further purification is required to isolate this compound from other phenolic compounds. Column chromatography is a suitable method for this purpose.

Materials and Reagents:

-

Crude phenolic extract from Part 2

-

Silica gel (for column chromatography)

-

Solvent system: A gradient of chloroform-methanol or ethyl acetate-methanol

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol:formic acid, 85:15:1, v/v/v)

-

UV lamp for visualization of TLC spots

Procedure:

-

Column Preparation: Pack a glass chromatography column with silica gel slurry in the initial mobile phase solvent.

-

Sample Loading: Dissolve the crude phenolic extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Begin elution with the initial, less polar solvent mixture (e.g., 100% chloroform or ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of methanol.

-

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Monitoring by TLC:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in the appropriate developing solvent.

-

Visualize the spots under a UV lamp.

-

Fractions containing compounds with similar Rf values to a this compound standard (if available) or those showing characteristic phenolic compound spots should be pooled.

-

-

Final Purification: The pooled fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram (Hypothetical)

The precise signaling pathways modulated by this compound are still under investigation. However, based on its antioxidant properties and the known mechanisms of other salvianolic acids, a hypothetical pathway illustrating its potential protective effects against oxidative stress is presented below.

Caption: Hypothetical signaling pathway of this compound's protective effects.

References

- 1. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Phytochemical Composition and Bioactive Effects of Salvia africana, Salvia officinalis ‘Icterina’ and Salvia mexicana Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

Application Note and Protocol: HPLC Method for the Quantification of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Salvianolic acid Y. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is one of the water-soluble bioactive compounds isolated from Salvia miltiorrhiza (Danshen), a widely used traditional Chinese medicine for the treatment of cardiovascular diseases. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a robust HPLC method for its determination.

Experimental Protocol

This protocol is based on established methods for the analysis of salvianolic acids and has been adapted for the specific quantification of this compound.